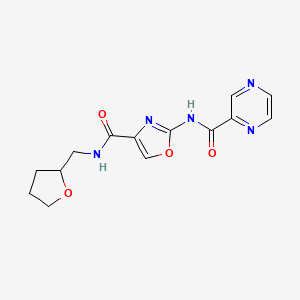

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide

Description

This compound integrates a pyrazine carboxamide core linked to an oxazole ring and a tetrahydrofuran (THF) methyl group. Pyrazine carboxamides are notable for their role in medicinal chemistry, often exhibiting antimicrobial, antimycobacterial, and enzyme-inhibitory activities . The oxazole moiety contributes to electron-rich aromatic interactions, while the THF substituent may enhance solubility and bioavailability compared to purely aromatic analogs . Structural characterization of such compounds typically employs NMR, elemental analysis, and crystallography, as seen in related derivatives .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h3-4,7-9H,1-2,5-6H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVIDZGCPVAJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, a compound with the CAS number 1396815-52-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyrazine derivatives with tetrahydrofuran-based amines. The general synthetic route includes:

- Formation of the pyrazine core : Utilizing appropriate carboxylic acids and amines.

- Coupling reactions : Employing coupling agents like HATU to facilitate the formation of amide bonds.

- Final modifications : Introducing functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrazine carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazine derivatives possess inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging between 0.5 to 5 µg/mL .

Antitumor Activity

The compound has been evaluated for its potential as an antitumor agent. In vivo studies demonstrated that it effectively inhibited tumor growth in xenograft models of non-small cell lung cancer (NSCLC) by targeting EML4-ALK fusion proteins, a common mutation in this cancer type. The administration of similar compounds resulted in notable tumor regression, indicating a promising therapeutic application .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the oxazole and pyrazine rings significantly influence the biological activity of the compound. For example:

- Substituent Variations : Different alkyl or aryl groups at the N-position of the pyrazine moiety can enhance potency against specific targets.

- Functional Group Impact : The presence of electron-withdrawing groups has been correlated with increased activity against bacterial strains.

Case Studies

- Study on Antitubercular Activity : A series of pyrazine derivatives were synthesized and tested for their ability to inhibit Mtb. Among these, compounds with a tetrahydrofuran substituent showed enhanced activity compared to their counterparts lacking this feature, suggesting that this moiety may play a critical role in bioactivity .

- Inhibition of ALK : A study focused on the inhibition of ALK in NSCLC models demonstrated that compounds structurally related to this compound exhibited IC50 values in the nanomolar range, highlighting their potential as targeted therapies for ALK-positive cancers .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazine Carboxamides with Varied Substituents

- N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b): Features a biphenyl group instead of oxazole-THF. Structural confirmation via $ ^1H $ NMR (e.g., aromatic protons at δ 7.67–7.17) and elemental analysis (C: 63.27%, H: 3.81%) .

N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide :

Heterocyclic Variations: Oxazole vs. Thiazole and Quinazoline Derivatives

- Thiazole Derivatives (e.g., N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide): Replaces oxazole with thiazole (S vs. O heteroatom). Example: Antioxidant and MAO-B inhibitory activity reported for 4-(3-nitrophenyl)thiazol-2-ylhydrazones .

- 4-Hydroxyquinazoline Derivatives (A1–A6): Replace oxazole with quinazolinone-piperazine scaffolds. Yields: 45.2–57.3%, melting points: 189.5–199.6°C. Chloro/fluoro substituents on phenyl rings modulate electronic properties and potency . Key Difference: Quinazoline’s fused ring system enhances rigidity, possibly improving target selectivity but reducing synthetic accessibility compared to oxazole-based compounds .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.